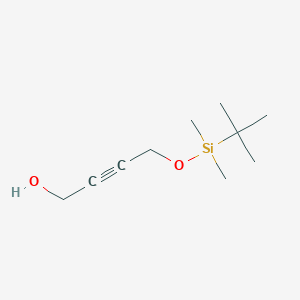

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol

Descripción general

Descripción

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol, commonly referred to as TBDSB, is an organosilicon compound that has been used in a variety of scientific research applications. TBDSB has been shown to have a number of beneficial properties, including its ability to act as a catalyst in various reactions, its low toxicity, and its relatively low cost.

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of 4-Aryl-Furan-3-ols : A novel method was developed for synthesizing 4-aryl-furan-3-ols using a process that includes the condensation between dimethyl diglycolate and various aryl glyoxylates. This process uses compounds similar to 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol and can lead to the creation of useful substituted furans (Tse & Jones, 2001).

Synthesis of Stereoisomeric Oxetanes : Research on 2-(tert-Butyl)-4-phenyloxetane, which shares structural similarities with this compound, led to the creation of two geometric isomers from commercially available precursors (Perna et al., 2017).

Building Blocks for Polyketides : This compound has been utilized in the transformation of specific spiro compounds into useful building blocks for the synthesis of natural compounds with antitumor activity, highlighting its role in medicinal chemistry (Shklyaruck, 2015).

Chemical Analysis and Modification

In Situ Formation of Enantioenriched Allenylindium Reagents : Its derivatives have been used in the in situ formation of enantioenriched allenylindium reagents, demonstrating its versatility in complex organic syntheses (Johns, Grant & Marshall, 2003).

Preparation of 1-Octacosanol : A method involving the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from a related compound was developed, demonstrating its use in the synthesis of long-chain alcohols (Kunkuma et al., 2013).

Supramolecular Assembly Studies : Studies on the solid state supramolecular assembly of related alkynol compounds have been conducted, providing insights into intermolecular interactions and hydrogen-bonding patterns (Braga et al., 1997).

Polymer Science Applications

- Synthesis of Hydroxytelechelic Polyisobutylenes : This compound has been employed in the cationic polymerization of polyisobutylene, followed by hydrolysis to yield hydroxytelechelic polyisobutylene, a significant advancement in polymer chemistry (Li et al., 2019).

Propiedades

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWVWXDQNWGYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420141 | |

| Record name | 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86120-46-9 | |

| Record name | 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)